3-(2-Aminothiazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminothiazol-5-yl)phenol is a heterocyclic compound that features a thiazole ring fused with a phenol group. This compound is part of the broader class of aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminothiazol-5-yl)phenol typically involves the reaction of 2-aminothiazole with phenol derivatives under specific conditions. One common method includes the condensation of 2-aminothiazole with phenol in the presence of a catalyst such as hydrochloric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminothiazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-(2-Aminothiazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Aminothiazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the phenol group but shares the thiazole ring structure.
4-Aminothiazole: Another analog with the amino group positioned differently on the thiazole ring.
2-Amino-4-phenylthiazole: A more complex analog with a phenyl group attached to the thiazole ring.
Uniqueness
3-(2-Aminothiazol-5-yl)phenol is unique due to the presence of both the phenol and aminothiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C9H8N2OS |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-(2-amino-1,3-thiazol-5-yl)phenol |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11) |
InChI Key |
FVHDDHMMDGBAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.